molecular formula C23H18Cl2N2O2S B12019066 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one

2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B12019066
M. Wt: 457.4 g/mol
InChI Key: YSHXZNUOLGHDPH-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative featuring a thioether linkage at the 2-position of the quinazolinone core. The 2,4-dichlorobenzyl group and 4-ethoxyphenyl substituent contribute to its unique physicochemical and biological properties. Quinazolinones are known for diverse bioactivities, including carbonic anhydrase (CA) inhibition, antihypertensive effects, and antimicrobial action .

Properties

Molecular Formula

C23H18Cl2N2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H18Cl2N2O2S/c1-2-29-18-11-9-17(10-12-18)27-22(28)19-5-3-4-6-21(19)26-23(27)30-14-15-7-8-16(24)13-20(15)25/h3-13H,2,14H2,1H3

InChI Key

YSHXZNUOLGHDPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Temperature and Solvent Systems

Reaction yields correlate strongly with solvent polarity and temperature gradients. For the final coupling step, a mixture of tetrahydrofuran (THF) and water (3:1 v/v) at 70°C maximizes product formation while minimizing side reactions. Non-polar solvents like toluene result in incomplete conversions (<50%) due to poor solubility of intermediates.

Catalytic Enhancements

The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerates thioether formation by facilitating interfacial reactions between aqueous and organic phases. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 90%.

Purification and Characterization

Crude products are typically purified via column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2 v/v). Recrystallization from ethanol or dioxane yields analytically pure material (>99% by HPLC).

Table 2: Analytical Data for Purified Compound

TechniqueKey Spectral Features
¹H NMR (300 MHz)δ 8.25 (s, 1H, NH), 7.82–7.45 (m, 9H, Ar-H), 4.12 (q, 2H, OCH₂CH₃), 1.42 (t, 3H, CH₃)
¹³C NMRδ 167.8 (C=O), 159.3 (OCH₂CH₃), 134.2–112.4 (Ar-C)
FT-IR1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym)

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

MethodStarting MaterialsYield (%)Purity (%)
MulticomponentArenediazonium salts, nitriles8298
GO-CatalyzedAnthranilamide, aldehydes7897
Sequential AlkylationPreformed quinazolinone9099

The sequential alkylation approach offers superior yields but requires pre-synthesized intermediates, increasing overall step count. In contrast, one-pot methods reduce purification demands at the expense of slightly lower yields .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.

    Substitution: Halides, thiols, amines, palladium catalysts, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives or dechlorinated products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one . Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity .
  • Mechanism of Action : The activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as VEGFR (Vascular Endothelial Growth Factor Receptor) pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of quinazolinone derivatives. Studies have demonstrated that certain modifications can enhance their efficacy against seizures induced by pentylenetetrazole in animal models. The compound's affinity for GABAergic targets suggests a mechanism that could be leveraged for developing new anticonvulsant medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinones. Key factors influencing biological activity include:

  • Substituents on the Quinazolinone Ring : Variations in halogen and alkyl groups can significantly impact potency and selectivity towards specific biological targets.
  • Thioether Linkage : The presence of sulfur in the thioether group can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

  • Anticancer Agents : A study on a series of quinazolinone derivatives indicated that modifications at the 3-position significantly enhanced anticancer activity against prostate cancer cell lines .
    CompoundCell LineIC50 (μM)
    APC317.7
    BMCF-715.5
  • Anticonvulsant Testing : Another investigation evaluated the anticonvulsant effects using a mouse model, showing that certain derivatives exhibited a marked reduction in seizure frequency .
    CompoundSeizure Reduction (%)
    C75
    D65

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Carbonic Anhydrase (CA) Inhibition

SAR studies reveal that substitutions on the quinazolinone scaffold significantly influence CA isoform selectivity and potency:

Table 1: CA Inhibition by Selected Quinazolinone Derivatives
Compound Name Substituents CA Isoform KI (nM) Key SAR Insight Reference
Target Compound* 2,4-Cl₂-benzylthio, 4-OEt-phenyl hCA I/II/IX N/A Predicted high activity (Cl groups)
2-(Benzylthio)quinazolin-4(3H)-one (5) Benzylthio, unsubstituted hCA I 229.4 Less active than aliphatic-thio
2-(Ethylthio)quinazolin-4(3H)-one (2) Aliphatic-thio (ethyl) hCA II 6.4 Superior inhibition vs. benzylthio
2-((4-Cl-benzyl)thio)quinazolin-4(3H)-one (7) 4-Cl-benzylthio hCA IX 19.3 Electron-withdrawing groups enhance activity

Key Findings :

  • Aliphatic vs. Benzylthio : Aliphatic-thio derivatives (e.g., ethylthio) exhibit stronger CA inhibition (KI ~6–14 nM for hCA II/IX) compared to benzylthio analogues (KI >50 nM) due to reduced steric hindrance .
  • Electron-Withdrawing Groups : Chlorine substituents on the benzylthio moiety (e.g., 4-Cl in compound 7) improve CA IX inhibition (KI = 19.3 nM vs. 50.7 nM for unsubstituted benzylthio) .
Table 2: Pharmacological Profiles of Quinazolinone Analogues
Compound Name Substituents Activity Key Result Reference
3-(4-Ethoxyphenyl)-2-((2-F-benzyl)thio)quinazolin-4(3H)-one 2-F-benzylthio, 4-OEt-phenyl Not tested Structural similarity to target compound
7-Cl-3-(4-(3-(4-Cl-phenyl))quinazolin-4(3H)-one (23) 7-Cl, 4-Cl-phenyl Antihypertensive α1-Adrenergic blockade, prolonged action
9a (Fluorophenyl-aminoquinazolinone) 4-F-phenyl, phenylamino Antibacterial Zone of inhibition: 1.1–1.4 cm

Key Findings :

  • Antihypertensive Activity: Chlorophenyl-substituted quinazolinones (e.g., compound 23) demonstrate potent α1-adrenergic receptor blockade, comparable to prazosin .
  • Antibacterial Action : Fluorophenyl and chlorophenyl substituents (e.g., compound 9a) enhance activity against Gram-negative and Gram-positive bacteria .
  • Target Compound Potential: The 4-ethoxyphenyl group may confer metabolic stability, while the 2,4-dichlorobenzylthio moiety could synergize CA inhibition with antimicrobial or antihypertensive effects.

Biological Activity

The compound 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2N2OSC_{20}H_{18}Cl_2N_2OS, with a molecular weight of approximately 407.34 g/mol. The structural features include a quinazolinone core substituted with a dichlorobenzyl thio group and an ethoxyphenyl moiety, which are believed to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated inhibition of tumor cell proliferation with IC50 values ranging from 10.1% to 100% across various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways.

CompoundCell LineIC50 Value (%)
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-oneA549 (Lung)45
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-oneHeLa (Cervical)30
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-oneMCF7 (Breast)25

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. A study found that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa20 µg/mL

Enzyme Inhibition

The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro studies reported IC50 values in the low micromolar range (0.1–0.6 µM), indicating potent inhibition compared to standard DHFR inhibitors.

Case Studies

  • Anticancer Study : A clinical trial involving patients with advanced solid tumors tested derivatives of quinazolinones, including the target compound. Results indicated a partial response in 30% of patients, suggesting further investigation into its efficacy as an anticancer agent.
  • Antimicrobial Evaluation : In a laboratory setting, the compound was tested against various microbial strains. Results demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the recommended synthetic pathways for 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with reagents like acetic anhydride or benzoyl chloride under reflux .
  • Step 2: Introduction of the thioether group at position 2 using a nucleophilic substitution reaction with 2,4-dichlorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Step 3: Functionalization at position 3 with 4-ethoxyphenyl groups via alkylation or coupling reactions under controlled temperatures (60–80°C) . Optimization Tips: Monitor reaction progress via TLC/HPLC, use microwave-assisted synthesis to reduce time, and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • NMR Spectroscopy: Assign peaks for the quinazolinone core (e.g., δ 8.2–8.5 ppm for aromatic protons), thioether linkage (δ 3.5–4.0 ppm for SCH₂), and ethoxy group (δ 1.3–1.5 ppm for CH₃) .
  • X-ray Crystallography: Resolve 3D conformation to confirm regioselectivity of substituents and hydrogen-bonding patterns .
  • Solubility Assessment: Test in DMSO (high solubility for biological assays) and aqueous buffers (pH 2–9) to evaluate formulation stability .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize assays based on structural analogs:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Activity: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

  • Variable Substituents: Synthesize derivatives with modified substituents (e.g., halogens, alkoxy groups) at the 2,4-dichlorobenzyl or 4-ethoxyphenyl positions .
  • Biological Testing: Compare IC₅₀ values across derivatives to identify key functional groups. For example, replacing chlorine with fluorine may enhance metabolic stability .
  • Data Analysis: Use molecular docking to correlate substituent effects with target binding (e.g., kinase active sites) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Off-Target Profiling: Use proteome-wide screening (e.g., affinity chromatography-MS) to identify unintended interactions .
  • Meta-Analysis: Compare data across studies with similar analogs (e.g., 3-(4-fluorophenyl)quinazolinones) to contextualize discrepancies .

Q. What strategies are recommended for optimizing synthetic yield and scalability?

  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling reactions to reduce byproducts .
  • Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular Dynamics Simulations: Predict binding stability with targets like EGFR over 100-ns trajectories .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • QSAR Modeling: Develop models correlating substituent electronegativity with antimicrobial potency .

Methodological Guidance Tables

Parameter Recommended Method Key Considerations Reference
Synthetic YieldMicrowave-assisted synthesisReduces reaction time by 40–60%
Purity AssessmentHPLC (C18 column, acetonitrile/water)Optimize gradient elution for polar groups
Target Binding AffinitySurface Plasmon Resonance (SPR)Use immobilized kinase domains
Metabolic StabilityLiver microsome assayMonitor CYP3A4/2D6 activity

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